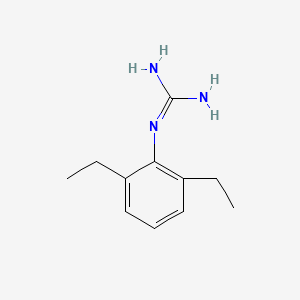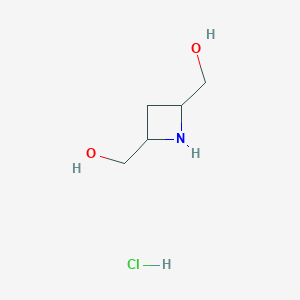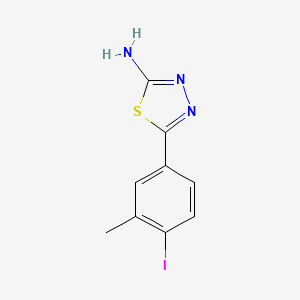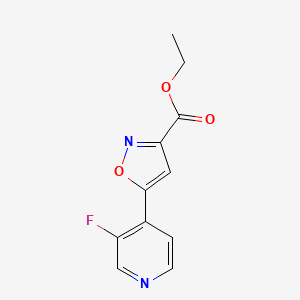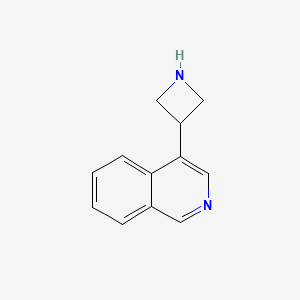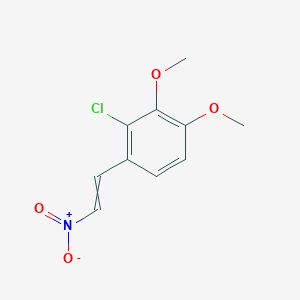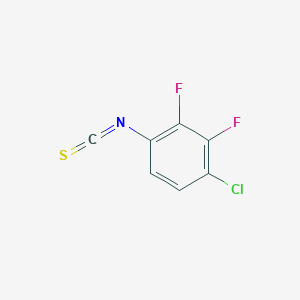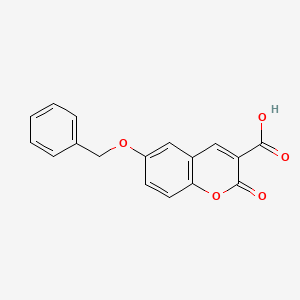
4-Cyano-3,5-difluoromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3,5-difluoromandelic acid is an organic compound with the molecular formula C9H5F2NO3 It is a derivative of mandelic acid, featuring cyano and difluoro substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyano-3,5-difluoromandelic acid can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzoic acid with an inorganic acid, such as sulfuric acid, in the presence of an inert solvent. The reaction mixture is then subjected to distillation to isolate and purify the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3,5-difluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Cyano-3,5-difluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 4-Cyano-3,5-difluoromandelic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and difluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various therapeutic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoromandelic acid: This compound lacks the cyano group but shares the difluoro substituents, making it similar in terms of reactivity and applications.
4-Cyano-3-fluoromandelic acid: This compound has a single fluorine substituent and a cyano group, offering a different balance of electronic effects.
4-Cyano-3,5-dichloromandelic acid: The chlorine substituents provide different reactivity compared to the fluorine analogs.
Uniqueness
4-Cyano-3,5-difluoromandelic acid is unique due to the combination of cyano and difluoro groups, which impart distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H5F2NO3 |
|---|---|
Peso molecular |
213.14 g/mol |
Nombre IUPAC |
2-(4-cyano-3,5-difluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H5F2NO3/c10-6-1-4(8(13)9(14)15)2-7(11)5(6)3-12/h1-2,8,13H,(H,14,15) |
Clave InChI |
HBHZOEBXGHZYFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C#N)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


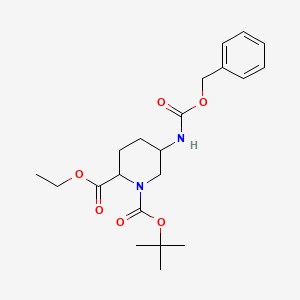
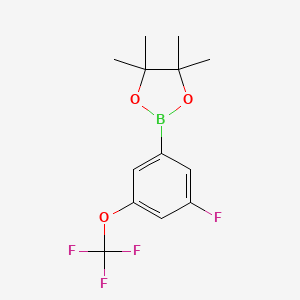
![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)
